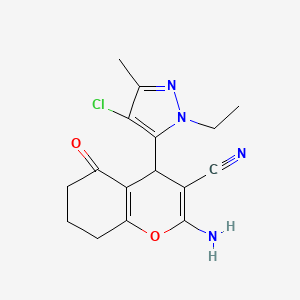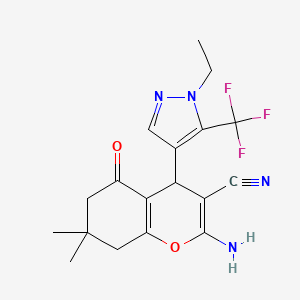![molecular formula C17H12Cl2N2O2 B10911934 (2Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-[(3-chloro-4-methylphenyl)amino]prop-2-enal](/img/structure/B10911934.png)
(2Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-[(3-chloro-4-methylphenyl)amino]prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-3-(3-CHLORO-4-METHYLANILINO)-2-PROPENAL is a synthetic organic compound that features a benzoxazole ring and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-3-(3-CHLORO-4-METHYLANILINO)-2-PROPENAL typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.
Substitution Reactions:
Condensation Reaction: The final step involves the condensation of the chlorinated benzoxazole with the chlorinated aniline derivative under basic conditions to form the (Z)-2-propenal structure.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole and aniline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted benzoxazole and aniline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmaceuticals: Potential use as a lead compound in drug discovery, particularly for its antimicrobial or anticancer properties.
Biological Probes: Use in the development of probes for studying biological processes.
Industry
Dyes and Pigments: The compound could be used in the synthesis of dyes and pigments due to its chromophoric properties.
Polymers: Potential use in the development of new polymers with specific characteristics.
Mechanism of Action
The mechanism of action of (Z)-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-3-(3-CHLORO-4-METHYLANILINO)-2-PROPENAL would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets could include proteins involved in cell signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-3-(3-CHLOROANILINO)-2-PROPENAL: Similar structure but lacks the methyl group on the aniline ring.
(Z)-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-3-(4-METHYLANILINO)-2-PROPENAL: Similar structure but lacks the chlorine atom on the aniline ring.
Uniqueness
The presence of both chlorine and methyl groups on the aniline ring in (Z)-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-3-(3-CHLORO-4-METHYLANILINO)-2-PROPENAL might confer unique electronic and steric properties, potentially leading to distinct reactivity and applications compared to similar compounds.
Properties
Molecular Formula |
C17H12Cl2N2O2 |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-(3-chloro-4-methylanilino)prop-2-enal |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-2-4-13(7-14(10)19)20-8-11(9-22)17-21-15-6-12(18)3-5-16(15)23-17/h2-9,20H,1H3/b11-8+ |
InChI Key |
NMGZMQACQFCCRZ-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C=O)/C2=NC3=C(O2)C=CC(=C3)Cl)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C=O)C2=NC3=C(O2)C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10911860.png)
![N~2~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide](/img/structure/B10911865.png)
![3-(1H-benzimidazol-2-yl)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B10911870.png)



![butyl 5-(5-{(E)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}furan-2-yl)-2-chlorobenzoate](/img/structure/B10911897.png)
![4-({(2E)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid](/img/structure/B10911902.png)

![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B10911912.png)
![(5Z)-5-{[(5-chloro-2-methoxy-4-nitrophenyl)amino]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B10911915.png)
![2-(4-Bromoanilino)-N'~1~-[(E)-1-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]propanohydrazide](/img/structure/B10911939.png)
![N-(1,3-benzothiazol-2-yl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10911946.png)
![N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10911952.png)
